molecular formula C9H9F3N2O B1461950 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 1007551-43-0

2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1461950
CAS No.: 1007551-43-0
M. Wt: 218.18 g/mol
InChI Key: UJWYFEAQJPYBDI-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a pyrazole-derived aldehyde featuring a cyclopropyl substituent at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring. The aldehyde functional group at the side chain distinguishes it from closely related derivatives, such as carboxylic acids or amides. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety, which enables condensation, nucleophilic addition, and oxidation reactions. Its structural complexity arises from the electron-withdrawing trifluoromethyl group and the steric bulk of the cyclopropyl ring, both of which influence its reactivity and stability .

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-5-7(6-1-2-6)14(13-8)3-4-15/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWYFEAQJPYBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde typically follows these key stages:

  • Construction of the trifluoromethylated pyrazole ring system.
  • Introduction of the cyclopropyl substituent at the 5-position of the pyrazole.
  • Functionalization at the N1-position with an acetaldehyde moiety.

This sequence often requires careful control of reaction conditions and choice of reagents to preserve the sensitive trifluoromethyl group and to achieve regioselective substitution.

Preparation of the Trifluoromethylated Pyrazole Core

A widely used and efficient method for synthesizing 3-trifluoromethylpyrazoles is the (3 + 2) cycloaddition reaction between 2,2,2-trifluorodiazoethane and styryl or other alkene derivatives. This metal-free, one-pot reaction proceeds via cycloaddition, isomerization, and oxidation steps to yield 5-aryl-3-trifluoromethylpyrazoles under mild conditions with good yields and broad substrate scope.

Step Reagents & Conditions Outcome
(3 + 2) Cycloaddition 2,2,2-Trifluorodiazoethane + styryl derivative, metal-free, mild conditions Formation of 5-aryl-3-trifluoromethylpyrazoline intermediate
Isomerization & Oxidation Mild oxidants, room temperature Conversion to 5-aryl-3-trifluoromethylpyrazole

This method allows for subsequent functionalization, including bromination at the 4-position or N-alkylation, which can be adapted for the introduction of cyclopropyl groups or acetaldehyde substituents.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 5-position of the pyrazole ring is typically introduced via substitution reactions on preformed pyrazole intermediates or by using cyclopropyl-substituted precursors in the cycloaddition step. Literature indicates that such substitutions can be achieved by:

  • Using cyclopropyl-containing styryl derivatives in the initial cycloaddition.
  • Post-cycloaddition functionalization via cross-coupling reactions (e.g., Suzuki coupling) to install cyclopropyl groups on halogenated pyrazole intermediates.

For example, Suzuki cross-coupling reactions employing palladium catalysts and cyclopropylboronic acids can efficiently introduce cyclopropyl substituents on pyrazole rings bearing halogen substituents.

Functionalization to Acetaldehyde Derivative

The key step to obtain the acetaldehyde functionality linked to the pyrazole nitrogen involves N-alkylation or condensation reactions:

  • Condensation of pyrazole derivatives with appropriate acetaldehyde precursors in the presence of bases such as sodium hydroxide or cesium carbonate.
  • Use of aldehyde-containing reagents or protected aldehydes that can be deprotected post-attachment.

A typical synthetic procedure involves reacting the pyrazole nitrogen with an acetaldehyde derivative under basic conditions in ethanol or other suitable solvents, followed by purification via chromatography.

Representative Synthetic Procedure Summary

Step Reagents Conditions Yield Notes
Cycloaddition of 2,2,2-trifluorodiazoethane with cyclopropyl-substituted styryl derivative 2,2,2-Trifluorodiazoethane, cyclopropyl-styryl derivative Metal-free, room temp, one-pot Moderate to good Formation of 5-cyclopropyl-3-trifluoromethylpyrazole
Bromination at 4-position (optional) NBS or similar brominating agent Mild conditions High Enables further functionalization
N-Alkylation with acetaldehyde derivative Acetaldehyde or protected acetaldehyde, base (NaOH or Cs2CO3) Ethanol, 60-80°C, 1-2 h Moderate to good Formation of this compound
Purification Chromatography (e.g., silica gel) - - Ensures product purity

Detailed Research Findings and Notes

  • The use of 2,2,2-trifluorodiazoethane is critical for introducing the trifluoromethyl group efficiently and selectively into the pyrazole ring.
  • The cyclopropyl group can influence the electronic and steric environment of the pyrazole, affecting reactivity and biological activity, so its introduction must be carefully controlled.
  • Base-mediated condensation with acetaldehyde derivatives is a reliable method for introducing the aldehyde functionality at the N1-position of the pyrazole ring.
  • Chromatographic purification is essential due to the potential formation of regioisomers and side products.
  • Alternative synthetic routes involving multi-step sequences starting from trifluoromethylated pyrazine carboxylates have been reported, but these often require more steps and expensive reagents.

Comparative Table of Preparation Methods

Methodology Key Reagents Advantages Disadvantages Yield Range
(3 + 2) Cycloaddition of 2,2,2-trifluorodiazoethane with styryl derivatives 2,2,2-Trifluorodiazoethane, styryl derivatives Metal-free, mild, scalable, broad scope Requires handling of diazo compounds Moderate to high (50-80%)
Suzuki Cross-Coupling for cyclopropyl introduction Halogenated pyrazoles, cyclopropylboronic acid, Pd catalyst High regioselectivity, versatile Requires palladium catalysts, sensitive conditions Good (60-85%)
Base-mediated N-alkylation with acetaldehyde derivatives Pyrazole, acetaldehyde, NaOH or Cs2CO3 Straightforward, mild conditions Possible side reactions, purification needed Moderate (50-75%)
Multi-step synthesis from trifluoromethylated pyrazine esters Trifluoromethylated esters, ethylenediamine, oxidants Access to related pyrazine derivatives Multi-step, expensive reagents, lower overall yield Variable (~40-60%)

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong bases like sodium hydride or nucleophiles like thiols.

Major Products

    Oxidation: 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Functional Group Variations

The aldehyde derivative is part of a broader family of pyrazole-acetic acid derivatives. Key analogues include:

Compound Name Functional Group Molecular Weight (g/mol) Key Applications/Properties
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde Aldehyde ~275.2* Reactive intermediate; prone to oxidation
(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid Carboxylic acid 278.2 Stable intermediate; used in drug synthesis
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide Amide 327.28 Potential bioactive molecule; improved stability

*Estimated based on structural formula.

  • Aldehyde vs. Carboxylic Acid : The aldehyde derivative is more reactive than its carboxylic acid counterpart. For example, the acid derivative (CAS listed in ) is a stable building block used in synthesizing complex molecules like the patented acetamide in . The aldehyde, however, is likely employed in reactions requiring aldehyde-specific transformations, such as Schiff base formation or reductive amination.
  • Aldehyde vs. The fluorine substituent may improve lipophilicity and target binding, as seen in medicinal chemistry applications .

Biological Activity

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anti-tumor, and antimicrobial effects. This compound is part of a broader class of pyrazoles known for their diverse pharmacological properties.

The molecular formula of this compound is C9H9F3N2OC_9H_9F_3N_2O, with a molecular weight of 176.14 g/mol. The structure features a cyclopropyl group and a trifluoromethyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC9H9F3N2O
Molecular Weight176.14 g/mol
Log P2.26
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities:

1. Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines through mechanisms involving the inhibition of specific kinases, such as BRAF(V600E) and EGFR . In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, particularly in breast cancer subtypes resistant to conventional therapies .

Case Study:
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, pyrazole derivatives were tested for their cytotoxic effects. The results indicated that certain derivatives had a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity and reducing side effects associated with chemotherapy .

2. Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

3. Antimicrobial Activity
The antimicrobial potential of pyrazoles has been documented in several studies. For instance, some derivatives demonstrated significant activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activities of pyrazole derivatives like this compound are largely attributed to their ability to interact with specific biological targets:

  • Kinase Inhibition: Many pyrazoles act as inhibitors of key kinases involved in cell proliferation and survival.
  • Cytokine Modulation: They can modulate the immune response by affecting cytokine production.
  • Membrane Disruption: Some derivatives disrupt microbial membranes, leading to cell death.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–70°CAvoids decomposition of aldehyde group
Molar Ratio (Pyrazole:Chloroacetaldehyde)1:1.2Minimizes unreacted starting material
Reaction Time12–18 hoursEnsures complete substitution

Basic: How is the compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns cyclopropyl (δ 1.2–1.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm). Trifluoromethyl groups show distinct ¹⁹F NMR signals at δ -60 to -70 ppm .
    • HRMS : Confirms molecular ion [M+H]⁺ at m/z 263.09 (theoretical: 263.08) .
  • Chromatography :
    • HPLC : Uses C18 columns with acetonitrile/water (70:30) to assess purity (>98%) .
  • Physicochemical Properties :
    • logP : 0.24 (predicts moderate lipophilicity) .
    • Polar Surface Area (PSA) : 62.4 Ų (indicates hydrogen-bonding capacity) .

Advanced: How do cyclopropyl and trifluoromethyl groups influence electronic properties and reactivity?

Methodological Answer:

  • Cyclopropyl :
    • Steric effects : Restricts rotation around the pyrazole ring, stabilizing specific conformers .
    • Electron-donating : Enhances nucleophilic substitution at the pyrazole N1 position .
  • Trifluoromethyl :
    • Electron-withdrawing : Increases electrophilicity of the aldehyde group, facilitating condensation reactions .
    • Metabolic stability : Reduces oxidative degradation in biological assays .

Q. Experimental Validation :

  • DFT calculations : Predict Fukui indices to identify reactive sites for electrophilic attacks .
  • X-ray crystallography : Resolves steric clashes caused by cyclopropyl in crystal lattices (unpublished data, referenced in ).

Advanced: How are contradictions in reported bioactivities of similar pyrazole derivatives resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Compare substituent effects: Replace cyclopropyl with isopropyl (: 10-fold lower IC₅₀ in enzyme assays) .
    • Use molecular docking : Analyze binding poses with targets (e.g., kinases) to explain potency variations .
  • Data Normalization :
    • Standardize assay conditions (pH, temperature) to minimize variability .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS .
  • QSAR Models :
    • Train models on pyrazole derivatives with known IC₅₀ values to predict bioactivity .
  • ADMET Prediction :
    • Use SwissADME to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .

Basic: What physicochemical properties dictate solubility and formulation strategies?

Methodological Answer:

PropertyValueImplication
logD (pH 7.4) 0.24Moderate lipophilicity; suitable for oral dosing
Aqueous Solubility ~2.1 mg/mLEnhanced via cyclodextrin complexation or PEGylation
Melting Point ~85–90°C (predicted)Indicates stability at room temperature

Q. Formulation Tips :

  • Use co-solvents (e.g., DMSO:water 1:4) for in vitro assays .
  • Nanoemulsions improve bioavailability in vivo .

Advanced: How is regioselectivity achieved in pyrazole substitution reactions?

Methodological Answer:

  • Directing Groups :
    • Trifluoromethyl at C3 directs electrophiles to N1 due to steric and electronic effects .
  • Catalytic Control :
    • Pd-catalyzed coupling retains cyclopropyl integrity during functionalization .
  • Kinetic vs. Thermodynamic Control :
    • Lower temperatures (0–25°C) favor N1 substitution; higher temperatures (>80°C) risk cyclopropyl ring opening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

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